![molecular formula C14H17BrN2O2 B2940400 N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1311735-13-3](/img/structure/B2940400.png)
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 works by activating the soluble guanylate cyclase (sGC) enzyme, which then produces cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 has been shown to have various biochemical and physiological effects, including increasing cGMP levels, reducing oxidative stress, and improving endothelial function. These effects contribute to the potential therapeutic applications of N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 in lab experiments is its specificity for sGC activation, which allows for targeted effects on cGMP production. However, one limitation is the potential for off-target effects, which can affect the interpretation of results.
Future Directions
For N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 research include further exploration of its potential therapeutic applications in various diseases, as well as investigation into its pharmacokinetics and pharmacodynamics. Additionally, the development of more specific and potent sGC activators may lead to improved therapeutic outcomes.
Synthesis Methods
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 can be synthesized through a multi-step process involving the reaction of 3-bromoaniline with potassium cyanide, followed by the reaction of the resulting product with 3-(propan-2-yloxy)propanoyl chloride. The final product is then purified through column chromatography.
Scientific Research Applications
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 has been shown to increase neuronal survival and reduce inflammation. In cancer, N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 has been shown to inhibit tumor growth and induce apoptosis. In cardiovascular diseases, N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress.
properties
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)19-7-6-14(18)17-13(9-16)11-4-3-5-12(15)8-11/h3-5,8,10,13H,6-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXSYCSLWXFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C#N)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

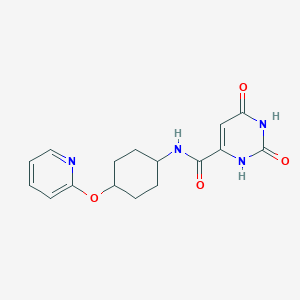
![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)
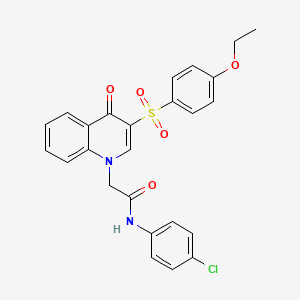
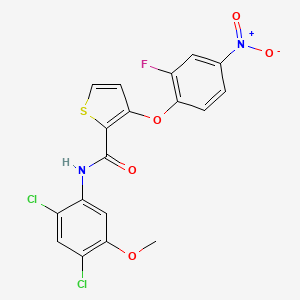
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
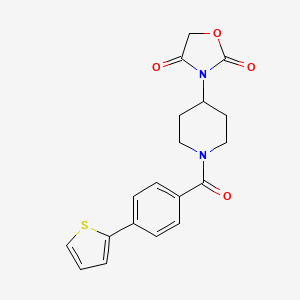
![ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2940324.png)
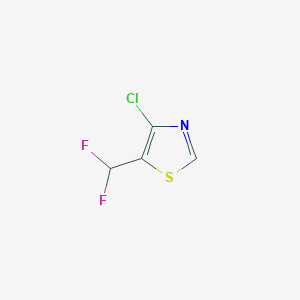
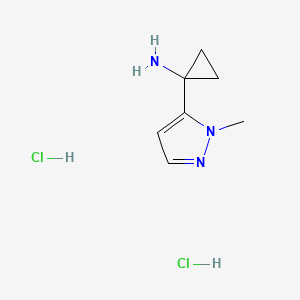
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2940332.png)

![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)
![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2940339.png)